5-甲氧基-1,2-二甲基-1H-吲哚

描述

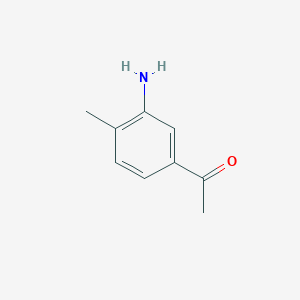

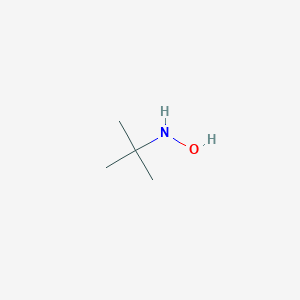

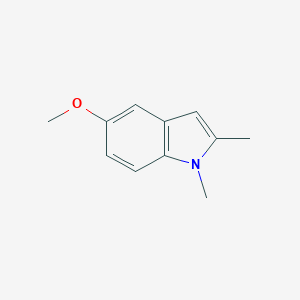

5-Methoxy-1,2-dimethyl-1H-indole is a derivative of indole, a heterocyclic compound with a structure that includes a benzene ring fused to a pyrrole ring. The methoxy and methyl groups attached to the indole core influence its chemical and physical properties, as well as its reactivity and potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds, such as 5-fluoro-3-[3-[4-(2-[14C]-5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride, involves multiple steps, including coupling reactions and catalytic reduction processes . Another example is the synthesis of 5H-pyrido[4, 3-b]indole derivatives, which are synthesized using 1-hydroxyindole chemistry, indicating the versatility of indole derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of 5-methoxyindole derivatives has been studied using various spectroscopic techniques. For instance, the crystal structure of 5-methoxyindole-3-acetic acid, a related compound, has been determined by X-ray diffraction, revealing hydrogen-bonded dimers and a double-layered sheet structure . The molecular structure of 5-methoxy-2,3-dimethylindole has also been characterized, showing a close intermolecular approach of the amine hydrogen to the indole ring .

Chemical Reactions Analysis

The photophysics of 5-methoxyindole, a closely related compound, has been studied, showing that it does not form exciplexes and has a distinct excited state behavior compared to indole and its other methyl-substituted derivatives . The photochromic behavior of indolylfulgides, which can have a 5-methoxy group, has been analyzed, demonstrating how electron-donating substituents affect the absorption properties and quantum yields of photoreactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-methoxyindole derivatives have been extensively studied. For example, the fluorescence quantum yield and lifetime of 5-methoxyindole in different solvents have been measured, providing insights into its excited state dynamics . The spectroscopic profiling of methyl 5-methoxy-1H-indole-2-carboxylate has been conducted using FT-IR, FT-Raman, UV, and NMR techniques, which helps in understanding the electronic nature and reactivity of the molecule .

科学研究应用

紫外光谱分析

- 5-甲氧基-1,2-二甲基-1H-吲哚已被研究其独特的紫外(UV)光谱特性。Ahmed和Robinson(1967年)在《化学学会B:物理有机化学》杂志上的研究侧重于合成和分析5-甲氧基-3,3-二甲基-3H-吲哚及相关化合物的UV光谱。他们发现5-烷氧基和两个3-烷基取代基的存在影响了这些化合物的UV光谱,但1-烷基取代基(Ahmed & Robinson, 1967)没有影响。

在5-羟色胺受体拮抗作用中的作用

- Nirogi等人(2017年)在《药物化学杂志》中讨论了一系列新型3-(哌嗪基甲基)吲哚衍生物作为5-羟色胺-6受体(5-HT6R)拮抗剂的优化。他们确定了一种与5-甲氧基-1,2-二甲基-1H-吲哚结构相关的化合物,在人类5-HT6R上显示出高亲和力和选择性,这可能与治疗认知障碍(Nirogi et al., 2017)相关。

在白三烯合成中的抑制剂

- Hutchinson等人(2009年)在《药物化学杂志》中描述了包括5-甲氧基-1,2-二甲基-1H-吲哚衍生物在内的化合物的开发,作为5-脂氧合酶激活蛋白的有效和选择性抑制剂,对于白三烯合成至关重要。这对于治疗哮喘等疾病有重要意义(Hutchinson et al., 2009)。

未来方向

Indole derivatives, including “5-Methoxy-1,2-dimethyl-1H-indole”, have attracted increasing attention in recent years due to their diverse pharmacological activities . They play a main role in cell biology and have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body . Future research may focus on the investigation of novel methods of synthesis and the exploration of novel targets and drug candidates .

属性

IUPAC Name |

5-methoxy-1,2-dimethylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8-6-9-7-10(13-3)4-5-11(9)12(8)2/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODAUNMFUIXBBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344908 | |

| Record name | 5-Methoxy-1,2-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-1,2-dimethyl-1H-indole | |

CAS RN |

17591-06-9 | |

| Record name | 5-Methoxy-1,2-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7H-Cyclopenta[1,2-b:3,4-c']dithiophene](/img/structure/B99370.png)